molecular formula C10H5ClFNO B071081 4-chloro-6-fluoro-2H-chromene-3-carbonitrile CAS No. 175205-57-9

4-chloro-6-fluoro-2H-chromene-3-carbonitrile

Cat. No.: B071081
CAS No.: 175205-57-9
M. Wt: 209.6 g/mol
InChI Key: LTQZKNVFNOGFJL-UHFFFAOYSA-N
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Description

Isoforsythiaside is a phenylethanoid glycoside isolated from the dried fruit of Forsythia suspensa. This compound is known for its antioxidant and antibacterial properties. It has been studied for its potential neuroprotective effects, particularly in the context of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoforsythiaside can be synthesized through the extraction and isolation from Forsythia suspensa. The process involves several steps, including solvent extraction, chromatographic separation, and purification. The specific reaction conditions and solvents used can vary, but common methods include the use of ethanol or methanol for extraction and silica gel chromatography for purification .

Industrial Production Methods: Industrial production of isoforsythiaside typically involves large-scale extraction from Forsythia suspensa. The process is optimized for efficiency and yield, often using advanced chromatographic techniques and automated extraction systems to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Isoforsythiaside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of various oxidized derivatives of isoforsythiaside .

Scientific Research Applications

Properties

IUPAC Name

4-chloro-6-fluoro-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQZKNVFNOGFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371388
Record name 4-chloro-6-fluoro-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-57-9
Record name 4-chloro-6-fluoro-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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